2-Methylglutaric Acid

Beschreibung

Overview of 2-Methylglutaric Acid as a Dicarboxylic Acid

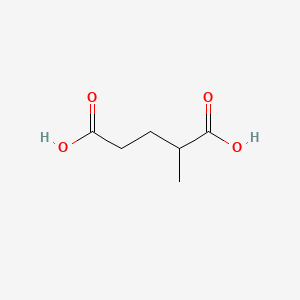

This compound, systematically known as 2-methylpentanedioic acid, is an organic compound classified as a dicarboxylic acid. nih.gov Its structure is derived from glutaric acid, featuring a five-carbon chain with carboxylic acid groups at both ends, distinguished by a methyl group substitution at the second carbon. nih.govhmdb.ca This structural feature makes it a chiral molecule, existing as two different stereoisomers, (S)-(+)-2-Methylglutaric acid and (R)-(-)-2-Methylglutaric acid. ontosight.aichemicalbook.com

Chemically, it is an alpha,omega-dicarboxylic acid and is also categorized within the class of methyl-branched fatty acids. nih.govhmdb.ca It presents as a white crystalline solid and is soluble in water. ontosight.aichemicalbook.com The presence of two carboxyl groups allows the molecule to participate in the formation of strong hydrogen bonds, influencing its physical properties such as melting point and solubility. solubilityofthings.comresearchgate.net this compound is a mammalian metabolite and has also been identified in microorganisms like Saccharomyces cerevisiae and plants such as Vitis vinifera (common grape vine). nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₄ nih.gov |

| Molecular Weight | 146.14 g/mol nih.gov |

| Physical State | Solid nih.gov |

| Melting Point | 74-82 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 214-215 °C (at 22 mm Hg) chemicalbook.comchemicalbook.com |

| Water Solubility | >1000 g/L sigmaaldrich.com |

| CAS Number | 617-62-9 sigmaaldrich.com |

Academic Context and Significance of this compound Research

This compound holds considerable significance across various fields of scientific research, from organic chemistry to clinical diagnostics. In synthetic chemistry, it serves as a versatile building block and intermediate for the production of pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com Its chiral nature makes it a valuable precursor in the asymmetric synthesis of more complex molecules. ontosight.ai Various methods for its synthesis have been developed, including the hydrolysis of 2-methylglutaric anhydride (B1165640) or its corresponding esters, and processes using raw materials like diethyl malonate and methyl methacrylate. ontosight.aigoogle.com

In the biochemical and clinical context, this compound is recognized as a metabolite involved in the metabolism of certain amino acids. ontosight.ai Its accumulation in the body is a key indicator of specific inborn errors of metabolism. ontosight.ai For instance, elevated levels of this compound in urine are a diagnostic biomarker for the rare genetic disorder 2-methylglutaric aciduria and can also be an important marker for glutaric acidemia type I, even in patients who excrete low levels of other characteristic acids. ontosight.aiontosight.ainih.gov

Furthermore, research extends to atmospheric science, where this compound is studied as a component of organic aerosols. Investigations into its heterogeneous oxidation by OH radicals help to elucidate the chemical processes and transformations of organic compounds in the atmosphere, which has implications for air quality and climate modeling. acs.org

Historical Perspective of this compound in Scientific Inquiry

The scientific inquiry into this compound has evolved from basic chemical characterization to its identification in natural systems and its application in modern diagnostics. While early research focused on the synthesis and fundamental chemical properties of dicarboxylic acids, the specific study of this compound gained momentum as analytical techniques advanced.

A notable point in its history is its identification as a natural product. For example, it was reported as a constituent of New Zealand rewarewa (Knightea excelsa) honey in a 1995 study. caymanchem.com Its role as a mammalian metabolite has been documented in databases like the Human Metabolome Database, indicating its place in endogenous metabolic pathways. nih.govhmdb.ca The compound's significance grew substantially with the understanding of metabolic diseases. The association of this compound with specific organic acidurias marked a crucial development, turning the compound into a key biomarker for diagnosing and monitoring these conditions. ontosight.ainih.gov More recently, its presence and behavior in atmospheric aerosols have opened a new avenue of research, highlighting its environmental relevance. acs.org The continuous publication of research articles underscores its sustained interest within the scientific community. foodb.caymdb.ca

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYCMVICBNBXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021632 | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

908 mg/mL | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-62-9, 18069-17-5 | |

| Record name | 2-Methylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyleneglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylglutaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTARIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6769P7A6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical and Metabolic Pathways Involving 2 Methylglutaric Acid

Role of 2-Methylglutaric Acid in Fatty Acid Metabolism

This compound is intrinsically linked to fatty acid metabolism, primarily due to its classification as a methyl-branched fatty acid. foodb.calmdb.caymdb.ca Its metabolism is part of the broader lipid metabolism pathways within the body. foodb.ca The presence of a methyl branch in its structure means it undergoes specific metabolic processes that can differ from those for straight-chain fatty acids. hmdb.canih.gov Research into its metabolic roles is crucial for understanding conditions like obesity and diabetes. chemimpex.com The metabolism of certain lipids, particularly those with methyl branches, often occurs in peroxisomes. nih.gov For instance, the metabolism of the branched-chain fatty acid BMIPP (15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid) involves alpha- and subsequent beta-oxidation, highlighting the complex pathways for such molecules. nih.gov

Association with Methyl-Branched Fatty Acids

This compound is defined as a methyl-branched fatty acid, which is a class of fatty acids characterized by an acyl chain containing one or more methyl groups. foodb.cahmdb.calmdb.ca These types of fatty acids are found in various biological samples, including skin, brain, and blood, and are important for maintaining the function of metabolic enzymes. tandfonline.com The metabolism of methyl-branched fatty acids can be complex. For example, the isoprenoid alkane pristane (B154290) is metabolized by microbes, leading to the formation of this compound. hmdb.ca In a study on Nocardia cyriacigeorgica, the oxidation of pristane yielded metabolites including pristanoic acid and this compound, suggesting both mono- and di-terminal oxidation pathways for branched-chain alkanes. nih.gov

Intermediary Metabolism and Connection to Succinic Acid Metabolism

This compound is recognized as a metabolite of succinic acid, a key intermediate in the citric acid cycle. biocat.comselleckchem.comselleckchem.comcambridge.org This direct metabolic link positions this compound as a relevant molecule in cellular energy metabolism. Its levels can reflect the activity of succinic acid metabolism. cambridge.org For instance, in studies of pediatric ulcerative colitis, this compound was the only methyl-branched fatty acid found to be significantly different when comparing baseline levels in patients to healthy controls, with its concentration reflecting changes in succinic acid metabolism associated with gut inflammation. cambridge.org When the gut is inflamed, succinate (B1194679) is expected to accumulate, which could lead to a corresponding deficiency in this compound. cambridge.org

Relationship to L-Leucine Metabolism and its Derivatives

This compound is also connected to the catabolism of the essential amino acid L-leucine. biorxiv.org It is considered a derivative of 3-methylglutaric acid, which is itself a metabolite of L-leucine. caymanchem.comlipidmaps.org The breakdown of leucine (B10760876) is a critical metabolic pathway, and disruptions can lead to the accumulation and excretion of specific organic acids. nih.govwikipedia.org Deficiencies in enzymes within the leucine degradation pathway, such as 3-methylglutaconyl-CoA hydratase or 3-hydroxy-3-methylglutaryl-CoA lyase, can lead to a condition known as organic aciduria, where metabolites like 3-methylglutaric acid and 3-hydroxyisovaleric acid are excreted in elevated amounts. biorxiv.orgwikipedia.orgcaymanchem.com

Involvement in the Citric Acid Cycle (TCA Cycle)

Through its relationship with succinic acid, this compound is directly involved with the Citric Acid Cycle (TCA cycle), a central pathway in cellular respiration. biocat.comselleckchem.com Succinic acid is a core component of the TCA cycle, and the production of this compound from it represents a link between branched-chain fatty acid metabolism and mitochondrial energy production. cambridge.org In certain metabolic states or diseases, the flow of metabolites through the TCA cycle can be altered. For example, when mitochondrial function is compromised and the entry of acetyl-CoA into the TCA cycle is inhibited, an alternative "acetyl CoA diversion pathway" can be activated, leading to the synthesis of related compounds like 3-methylglutaric acid. mdpi.comnih.govrupahealth.com

Enzymatic Reactions and Biosynthesis Pathways of this compound

The biosynthesis of this compound can occur through several metabolic routes. One significant pathway involves the degradation of the isoprenoid alkane pristane by microorganisms. hmdb.canih.gov Another key pathway is its formation as a metabolite of succinic acid, linking it to the TCA cycle. biocat.comcambridge.org Furthermore, it arises in connection with the catabolism of the amino acid L-leucine. Specifically, it is a derivative of 3-methylglutaric acid, which is produced from the leucine intermediate 3-methylglutaconyl-CoA when the enzyme 3-methylglutaconyl-CoA hydratase is deficient. caymanchem.comcaymanchem.com

While the specific enzyme that directly synthesizes this compound from succinic acid is not clearly detailed in the provided context, its formation is closely tied to enzymes within the leucine catabolic pathway. Deficiencies in these enzymes lead to the accumulation of precursors that can be shunted into other metabolic products.

| Related Enzyme | Role in Associated Pathways | Metabolic Consequence of Deficiency |

| 3-Methylglutaconyl-CoA (MG-CoA) hydratase (AUH) | Catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA in the leucine degradation pathway. wikipedia.orgcaymanchem.com | Deficiency leads to the accumulation of 3-methylglutaconyl-CoA, which results in increased levels of 3-methylglutaric acid and 3-hydroxyisovaleric acid. wikipedia.orgcaymanchem.com |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase (HMGCL) | Catalyzes the final step in leucine degradation and ketogenesis, breaking down HMG-CoA into acetyl-CoA and acetoacetate. nih.gov | Deficiency causes 3-hydroxy-3-methylglutaric aciduria, an inherited metabolic disorder characterized by the accumulation of related organic acids. biorxiv.orgnih.gov |

Microbial Metabolism and Production of this compound

This compound is a known product of microbial metabolism. hmdb.ca Advancements in biotechnology have enabled its production through microbial fermentation. dataintelo.com This method employs genetically engineered microorganisms, such as specific strains of bacteria or yeast, to convert renewable feedstocks into this compound with high efficiency. dataintelo.com This bio-based production is scalable and can utilize a variety of substrates, including agricultural byproducts. dataintelo.com

The yeast Saccharomyces cerevisiae is a well-documented producer of this compound, where it is considered a metabolite. nih.govchemicalbook.com Organic acids are significant contributors to the sensory properties of fermented products like wine, and their profiles are influenced by the yeast strain and fermentation conditions. core.ac.uk While the core metabolic pathways are generally conserved among yeast species, the regulation of these pathways can differ substantially. uminho.pt In S. cerevisiae, this compound is part of the complex network of organic acids produced during fermentation. chemicalbook.comcore.ac.uk The production of various organic acids can be engineered in S. cerevisiae by modifying specific metabolic pathways, such as those branching from pyruvate. uminho.pt

The microbial breakdown of the isoprenoid alkane pristane (2,6,10,14-tetramethylpentadecane) is a notable source of this compound. hmdb.capnas.orgnih.gov A coryneform soil isolate has been shown to utilize pristane as its sole source of carbon and energy. nih.govpnas.org The metabolic process in this bacterium involves at least two different fatty acid metabolism pathways, indicated by the identification of metabolites such as this compound and 4,8,12-trimethyltridecanoic acid. pnas.orgnih.gov Similarly, the oxidation of pristane by Mycobacterium sp. strain P101 also yields this compound among its metabolic products. researchgate.net

Table 1: Microbial Sources and Metabolic Context of this compound

| Microbial Source | Metabolic Context | Key Metabolites | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Fermentation metabolite | This compound | nih.govchemicalbook.com |

| Coryneform soil isolate | Sole carbon source metabolism | This compound, 4,8,12-trimethyltridecanoic acid | pnas.orgnih.gov |

| Mycobacterium sp. strain P101 | Oxidation of Pristane | This compound, Pristanoic acid, 4,8-dimethylnonanoic acid | researchgate.net |

Impact on Cellular Energy Production and Mitochondrial Function

This compound has been shown to influence mitochondrial function and cellular energy pathways, particularly when it accumulates in certain metabolic disorders. nih.gov Secondary 3-methylglutaric aciduria, where this compound is elevated, is often associated with conditions that impair mitochondrial energy metabolism. rupahealth.com

In vitro studies using synaptosomal preparations from the cerebral cortex of young rats have demonstrated the effects of 3-methylglutaric acid (MGA), a closely related compound that accumulates alongside this compound. MGA was found to significantly decrease the mitochondrial redox potential by 25% and inhibit the activity of Na+,K+-ATPase by 30%. nih.gov This inhibition of a key enzyme for neurotransmission was preventable by antioxidants, suggesting a role for reactive oxygen species. nih.gov The study concluded that MGA compromises mitochondrial function and leads to the production of reactive species. nih.gov In the context of cancer cell metabolism, the production of this compound was observed to increase in glioma cells when they were supplied with glutamine, branching from the citric acid cycle intermediate alpha-ketoglutarate (B1197944). tandfonline.combiorxiv.org

Conversely, in a study of non-dialysis-dependent chronic kidney disease, higher levels of this compound were associated with a decreased probability of inflammation. nih.gov These findings suggest a link to defective mitochondrial fatty acid beta-oxidation and the breakdown of branched-chain amino acids, offering insights into its role in cellular energy production. nih.gov

Table 2: Observed Effects of Methylglutaric Acids on Mitochondrial and Cellular Functions

| Study Context | Compound | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Rat Cerebral Cortex Synaptosomes | 3-Methylglutaric Acid (MGA) | Reduced mitochondrial redox potential; Inhibited Na+,K+-ATPase activity. | Compromised mitochondrial function; Induction of reactive species. | nih.gov |

| Malignant Glioma Cells | This compound | Increased production from alpha-ketoglutarate in the presence of glutamine. | Branchpoint from the glutaminolysis pathway. | tandfonline.combiorxiv.org |

| Chronic Kidney Disease Patients | This compound | Associated with a decreased probability of inflammation. | Linked to defective mitochondrial fatty acid beta-oxidation and BCAA breakdown. | nih.gov |

Analytical Methodologies and Detection in Biological Systems

Chromatographic and Spectrometric Techniques for Detection

The combination of chromatographic separation with mass spectrometric detection provides the high sensitivity and specificity required for the analysis of metabolites like 2-methylglutaric acid in complex biological fluids such as urine and plasma.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of urinary organic acids. nih.govoup.com This technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.gov For the analysis of non-volatile compounds like this compound, a derivatization step, commonly trimethylsilylation, is necessary to make them volatile for GC analysis. nih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity compared to single mass spectrometry (GC-MS) by monitoring specific precursor-to-product ion transitions, which is particularly useful in complex matrices like urine. fda.gov

GC-MS/MS methods have been developed for the quantitative profiling of urinary organic acids, which is essential for the diagnosis of inborn errors of metabolism. oup.com These methods offer greater selectivity and sensitivity, allowing for the combination of qualitative screening and quantitative analysis. oup.com However, challenges in using GC-MS/MS for organic acids include potential lack of specificity with electron ionization (EI) and the need for sufficiently fast scan times to accurately quantify the narrow peaks produced by GC. nih.gov

Table 1: GC-MS/MS Parameters for Organic Acid Analysis

| Parameter | Description | Reference |

| Derivatization | Trimethylsilylation to increase volatility. | nih.gov |

| Ionization Mode | Electron Ionization (EI). | oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM). | oup.com |

| Application | Quantitative analysis of organic acids in urine for diagnosing inborn errors of metabolism. | oup.com |

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become an indispensable tool in clinical metabolomics for the untargeted screening of inborn errors of metabolism. nih.govnih.gov This approach allows for the comprehensive analysis of a wide range of metabolites in biological fluids, including organic acids like this compound. researchgate.net LC-HRMS offers high mass accuracy and sensitivity, enabling the detection of low-abundance compounds. nih.gov

In the context of diagnosing metabolic disorders, LC-HRMS can be used for untargeted diagnostic screening by comparing the metabolome of a patient sample to that of a healthy population. nih.gov This data-driven approach can reveal unexpected changes in metabolite levels. For organic acid analysis, LC-HRMS provides a faster and more accurate alternative to traditional methods, which can reduce the need for repeat testing and facilitate earlier diagnosis and treatment. thermofisher.com

Liquid chromatography-electrospray ionization-quadrupole-time-of-flight (LC-ESI-QTOF) mass spectrometry is a specific type of LC-HRMS that has been successfully applied to the quantitative analysis of urinary organic acids. nih.govnih.gov This method offers a rapid and accurate alternative to the more time-consuming traditional GC-MS methods for screening patients for inborn errors of metabolism. nih.govnih.gov

The sample preparation for LC-QTOF/MS is often simpler than for GC-MS, and the analytical run times can be shorter. nih.gov The technique allows for the targeted analysis of a panel of key biomarkers, including dicarboxylic acids, to generate metabolic profiles characteristic of specific disorders. nih.gov The high mass accuracy of the QTOF analyzer aids in the confident identification of compounds.

Direct Analysis in Real Time (DART) is an ambient ionization technique that, when coupled with a high-resolution mass spectrometer (HRMS), allows for the rapid analysis of samples in their native state with minimal or no preparation. fda.govfda.gov This technique is well-suited for high-throughput metabolome analysis. nih.gov DART-HRMS works by exposing the sample to a stream of heated, excited gas (typically helium), which desorbs and ionizes the analytes for mass analysis. fda.gov

While specific applications of DART-HRMS for the direct detection of this compound are not extensively documented, the technique has shown significant potential for the rapid chemical profiling and fingerprinting of a wide range of metabolites, including organic acids, in various biological and natural product samples. scienceopen.comnih.gov Its speed and minimal sample preparation requirements make it an attractive option for rapid screening purposes. fda.govfda.govnih.gov

Metabolomic Profiling Approaches

Metabolomic profiling provides a comprehensive view of the small-molecule metabolites present in a biological system, offering insights into its physiological state. These approaches are particularly valuable for studying metabolic disorders where the profile of multiple compounds can be diagnostic.

Semi-targeted metabolomics represents a middle ground between targeted and untargeted approaches, offering a balance of broad coverage and quantitative accuracy. thermofisher.comamericanpharmaceuticalreview.com This strategy involves pre-selecting a list of known metabolites for quantification while also collecting data on all other detectable compounds in an untargeted manner. americanpharmaceuticalreview.com This allows for hypothesis-driven investigation of specific pathways, as well as the potential for discovering novel biomarkers.

In the context of this compound, a semi-targeted approach would include it in a pre-defined list of organic acids and other relevant metabolites to be quantified in biological samples like urine or plasma. nih.govnih.gov This is particularly useful for diagnosing and monitoring inborn errors of metabolism, where a panel of specific organic acids, acylcarnitines, and acylglycines can provide a diagnostic signature. nih.gov The workflow enables the simultaneous acquisition of data for both hypothesis-led and discovery-driven research in a single experiment. americanpharmaceuticalreview.com

Table 2: Comparison of Metabolomic Approaches

| Feature | Targeted Metabolomics | Untargeted Metabolomics | Semi-targeted Metabolomics |

| Goal | Quantify a pre-defined set of metabolites. | Profile as many metabolites as possible to find differences between groups. | Quantify a pre-defined set of metabolites while also screening for unexpected changes. |

| Coverage | Narrow | Broad | Broad, with a quantitative focus on specific compounds. |

| Data Analysis | Straightforward quantification. | Complex, requires extensive data processing and statistical analysis. | Combines targeted quantification with untargeted data mining. |

| Application for this compound | Precise quantification when the compound is a known biomarker. | Discovery of this compound as a potential biomarker. | Routine quantification of this compound as part of a larger panel of metabolic indicators. |

Urine Organic Acid Analysis (UOA)

Urine organic acid (UOA) analysis by gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the investigation of metabolic disorders. This method allows for the simultaneous detection and quantification of a wide range of organic acids, including this compound. The presence and concentration of this compound in urine can be indicative of specific metabolic dysfunctions.

Recent research has highlighted the potential of this compound as a biomarker for Glutaric Acidemia type I (GA1), an organic aciduria resulting from a deficiency of glutaryl-CoA dehydrogenase. A retrospective study examining the urine organic acid profiles of GA1 patients revealed significantly elevated levels of 2-methylglutaconic acid (a related compound, often analyzed alongside this compound) compared to normal controls. In this study, the concentration of 2-methylglutaconic acid in GA1 patients ranged from 2.5 to 27.39 mg/g creatinine (B1669602), whereas the range in normal controls was 0.05-1.61 mg/g creatinine researchgate.net. While the exact mechanism for the increased excretion of these metabolites in GA1 is not fully elucidated, their consistent elevation suggests a valuable role in the diagnostic evaluation of this disorder, particularly in individuals who may present with atypical biochemical profiles researchgate.net.

The typical UOA workflow involves the extraction of organic acids from a urine sample, followed by chemical modification (derivatization) to increase their volatility for GC-MS analysis. The resulting chromatogram provides a profile of the organic acids present, and the mass spectrometer allows for their specific identification and quantification based on their unique mass spectral fragmentation patterns.

Table 1: Concentration of 2-Methylglutaconic Acid in Urine of Glutaric Acidemia Type I Patients vs. Normal Controls

| Patient Group | Concentration Range (mg/g creatinine) | Reference |

|---|---|---|

| Glutaric Acidemia Type I (GA1) Patients | 2.5 - 27.39 | researchgate.net |

| Normal Controls | 0.05 - 1.61 | researchgate.net |

Plasma Acylcarnitine Analysis

Plasma acylcarnitine analysis, typically performed using tandem mass spectrometry (MS/MS), is a vital tool for the diagnosis of fatty acid oxidation disorders and certain organic acidemias. This analysis measures the levels of various acylcarnitines, which are esters of carnitine and fatty acids or organic acids. In metabolic disorders where specific acyl-CoA compounds accumulate due to an enzyme deficiency, these acyl-CoAs are converted to their corresponding acylcarnitines, leading to their elevation in plasma.

While this compound itself is not an acylcarnitine, its presence in urine can be associated with conditions that are primarily diagnosed and monitored through plasma acylcarnitine profiles. For instance, in Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Aciduria Type II (GA2), there is a characteristic elevation of multiple acylcarnitine species of varying chain lengths in the plasma texas.govnih.gov. The urine organic acid profile in MADD patients often shows an elevation of several organic acids, which can include glutaric acid and other dicarboxylic acids nih.gov. The plasma acylcarnitine profile in MADD typically reveals elevations of C4, C5, C5DC, C6, C8, C10, C12, C14:1, C16, and C18:1 acylcarnitines nih.gov. Therefore, while UOA is used to detect the excretion of organic acids like this compound, the plasma acylcarnitine profile provides a complementary and often more specific diagnostic picture for conditions like MADD.

Table 2: Characteristic Elevated Acylcarnitines in Plasma for Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

| Acylcarnitine Species | Commonly Elevated in MADD | Reference |

|---|---|---|

| C4 (Butyrylcarnitine) | Yes | nih.gov |

| C5 (Isovalerylcarnitine) | Yes | nih.gov |

| C5DC (Glutarylcarnitine) | Yes | nih.gov |

| C6 (Hexanoylcarnitine) | Yes | nih.gov |

| C8 (Octanoylcarnitine) | Yes | nih.gov |

| C10 (Decanoylcarnitine) | Yes | nih.gov |

| C12 (Dodecanoylcarnitine) | Yes | nih.gov |

| C14:1 (Tetradecenoylcarnitine) | Yes | nih.gov |

| C16 (Hexadecanoylcarnitine) | Yes | nih.gov |

| C18:1 (Octadecenoylcarnitine) | Yes | nih.gov |

Sample Preparation and Derivatization Methods for Analysis

The analysis of this compound, particularly by GC-MS, necessitates a robust sample preparation protocol to extract the analyte from the biological matrix and convert it into a form suitable for chromatographic separation and detection. Due to the polar nature and low volatility of dicarboxylic acids, derivatization is a critical step.

The general workflow for sample preparation from urine involves an extraction step, often a liquid-liquid extraction with an organic solvent like ethyl acetate, after acidification of the sample. This is followed by an evaporation step to concentrate the extracted organic acids.

For GC-MS analysis, the most common derivatization methods for organic acids are silylation and esterification.

Silylation: This is a widely used technique where the active hydrogen atoms in the carboxyl groups of this compound are replaced with a trimethylsilyl (B98337) (TMS) group. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) sigmaaldrich.com. The derivatization reaction is typically carried out by heating the dried sample extract with the silylating reagent at an elevated temperature (e.g., 60-75°C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction sigmaaldrich.comresearchgate.net. The resulting TMS esters are more volatile and thermally stable, leading to improved chromatographic peak shape and detection gcms.cz.

Esterification: This method involves converting the carboxylic acid groups into esters, most commonly methyl or butyl esters. For example, methylation can be achieved using reagents like diazomethane (B1218177) or a mixture of boron trifluoride (BF3) in methanol (B129727) gcms.cz. The reaction typically involves heating the sample with the esterifying agent. Alkyl esters are stable and provide good chromatographic properties for GC analysis gcms.cz.

The choice of derivatization reagent and reaction conditions can impact the efficiency of the derivatization and the sensitivity of the analysis. For instance, factors such as reaction time, temperature, and the molar ratio of the derivatization reagent to the analyte need to be optimized for reproducible and accurate quantification sigmaaldrich.com. A patent describing a method for the preparation of this compound details a process of hydrolysis and acidification, followed by extraction with ethyl acetate, and subsequent analysis by GC-MS, underscoring the importance of these preparatory steps google.com.

Synthesis and Derivatization for Research Applications

Organic Synthesis Pathways for 2-Methylglutaric Acid

Several methods have been established for the synthesis of this compound, including the esterification of the acid with ethanol (B145695), the oxidation of a cyclic ketone precursor, and a multi-step synthesis utilizing common organic reagents.

Esterification is a fundamental reaction in organic chemistry, often used to protect carboxylic acid groups or to create ester derivatives with specific properties. The reaction of this compound with ethanol, typically in the presence of an acid catalyst like sulfuric acid, yields the corresponding diethyl ester. This reaction is reversible and proceeds by the nucleophilic attack of the ethanol oxygen on the carbonyl carbon of the carboxylic acid. The formation of the ester is favored by removing water from the reaction mixture, thereby shifting the equilibrium towards the product side. This process is a common strategy for modifying the polarity and reactivity of the carboxylic acid functional groups. chemguide.co.ukcommonorganicchemistry.com

An alternative synthetic route involves the oxidation of 3-methyl-1,2-cyclopentanedione. hmdb.ca This method leverages the oxidative cleavage of the cyclic ketone to form the dicarboxylic acid. The reaction can be carried out using various oxidizing agents, with one reported method utilizing anode-generated Ce(IV) to achieve the transformation. hmdb.ca This electrochemical approach offers a controlled way to generate the potent oxidizing agent in situ, potentially leading to cleaner reactions and higher yields compared to traditional chemical oxidants.

Table 1: Comparison of Synthesis Pathways for this compound

| Synthesis Pathway | Starting Materials | Key Reaction Steps | Advantages |

| Esterification with Ethanol | This compound, Ethanol | Acid-catalyzed esterification | Protects carboxylic acid groups, modifies polarity |

| Oxidation of 3-Methyl-1,2-cyclopentanedione | 3-Methyl-1,2-cyclopentanedione | Oxidative cleavage of cyclic ketone | Utilizes a cyclic precursor, can employ electrochemical methods |

| From Diethyl Malonate and Methyl Methacrylate | Diethyl malonate, Methyl methacrylate | Michael addition, hydrolysis, decarboxylation | High yield, mild conditions, inexpensive starting materials google.com |

Stereoselective Synthesis and Chiral Properties

This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-2-methylglutaric acid. The synthesis of enantiomerically pure forms of this compound is of significant interest for applications in pharmaceuticals and biochemical research, where stereochemistry plays a critical role in biological activity.

Asymmetric synthesis refers to a chemical reaction that preferentially produces one enantiomer or diastereomer over the other. uwindsor.ca For this compound, asymmetric synthesis strategies aim to create a single enantiomer with high enantiomeric purity. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. york.ac.uk The enantiomeric purity of the final product is a critical parameter, often expressed as enantiomeric excess (e.e.), which quantifies the degree to which one enantiomer is present in excess of the other. High enantiomeric purity is often essential for the desired biological or chemical activity of the target molecule. york.ac.ukchemimpex.com

Derivatives of this compound and their Research Utility

The derivatization of this compound allows for the creation of a wide range of compounds with tailored properties for specific research applications. These derivatives can serve as intermediates in the synthesis of more complex molecules, act as probes for studying biological processes, or be incorporated into novel materials.

For example, the (R)-(-)-2-methylglutaric acid enantiomer is a versatile chiral building block used in the synthesis of pharmaceuticals, agrochemicals, and biodegradable polymers. chemimpex.com Its chiral nature is particularly valuable in asymmetric synthesis, enabling the creation of enantiomerically pure products, which is a crucial aspect in the pharmaceutical industry. chemimpex.com Furthermore, derivatives of this compound are utilized in metabolic studies to investigate fatty acid metabolism, which can provide insights into conditions like obesity and diabetes. chemimpex.com In the field of polymer chemistry, incorporating this compound into polymer structures can enhance properties such as flexibility and thermal stability. chemimpex.com

1 Diethyl 2-Methylglutarate in Pharmaceutical and Biological Fields

Diethyl 2-methylglutarate, a derivative of this compound, serves as a versatile intermediate in the synthesis of various compounds with potential applications in pharmaceutical and biological research. google.com Its chemical structure, featuring a five-carbon backbone with two ester functionalities and a methyl group, allows for a range of chemical transformations, making it a valuable starting material for the construction of more complex molecular architectures.

In the realm of pharmaceutical synthesis, diesters like diethyl 2-methylglutarate are frequently employed as precursors for the formation of heterocyclic compounds, which are core structures in many therapeutic agents. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then participate in cyclization reactions to form rings. Alternatively, the carbon atom positioned between the two carbonyl groups (the α-carbon) is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity is fundamental to building the carbon skeleton of target drug molecules.

While specific, publicly documented examples of the direct use of diethyl 2-methylglutarate in the synthesis of named, commercially available pharmaceuticals are not readily found in the primary literature, its utility can be inferred from its classification as a pharmaceutical intermediate. google.com Chemical suppliers and databases categorize it as a building block for the synthesis of active pharmaceutical ingredients (APIs). google.com

One area of research where related glutarate derivatives have been utilized is in the development of enzyme inhibitors. For instance, phosphonate (B1237965) analogues of α-ketoglutarate, which shares a similar carbon backbone to glutarate, have been synthesized to inhibit the α-ketoglutarate dehydrogenase complex, an enzyme implicated in neurodegenerative diseases. While not a direct application of diethyl 2-methylglutarate, this demonstrates the potential for glutarate-based structures to be adapted into biologically active molecules.

Furthermore, the synthesis of substituted piperidines, a common scaffold in many neuroactive drugs and other pharmaceuticals, can conceptually begin from precursors like diethyl 2-methylglutarate. Through a series of reactions including Dieckmann condensation (an intramolecular cyclization of a diester), hydrolysis, and decarboxylation, a substituted piperidone can be formed, which can then be further modified and reduced to the desired piperidine (B6355638) derivative.

The table below illustrates the types of chemical transformations that diethyl 2-methylglutarate can undergo, which are relevant for its application in the synthesis of research compounds.

| Transformation | Reagents/Conditions | Product Type | Potential Application |

| Hydrolysis | Acid or base catalysis | Dicarboxylic acid | Precursor for polyesters, polyamides |

| Dieckmann Condensation | Strong base (e.g., sodium ethoxide) | Cyclic β-keto ester | Intermediate for heterocyclic synthesis |

| Alkylation | Base, alkyl halide | α-alkylated diester | Building block for complex molecules |

| Reduction | Reducing agent (e.g., LiAlH4) | Diol | Precursor for various functional groups |

This table represents potential chemical transformations and is for illustrative purposes.

It is important to note that the primary role of diethyl 2-methylglutarate in a research context is often as a starting material that undergoes several synthetic steps to yield the final molecule of interest. The properties of the final product, rather than the intermediate itself, are the focus of biological investigation.

Therapeutic and Diagnostic Research Avenues

Investigating 2-Methylglutaric Acid as a Diagnostic Marker

This compound is gaining recognition as a significant biomarker in the diagnosis of certain inborn errors of metabolism, most notably Glutaric Acidemia Type I (GA1). researchgate.netmdpi.com GA1 is a genetic disorder that hinders the breakdown of specific proteins, leading to a harmful accumulation of substances in the body, which can cause severe neurological damage if not treated early. ky.gov

Potential in Early Detection of Diseases

The early and accurate diagnosis of GA1 is critical to prevent severe neurological outcomes. researchgate.netmdpi.com Newborn screening programs typically look for elevated levels of certain substances called acylcarnitines in blood spots. ky.gov However, some individuals with GA1, known as "low excretors," may not show significantly high levels of the primary markers, posing a diagnostic challenge. researchgate.net

Recent studies have highlighted the utility of this compound in addressing this diagnostic gap. Research has shown that patients with GA1, including low excretors, have significantly higher levels of this compound in their urine compared to healthy individuals. researchgate.net In one study, the levels of this compound in GA1 patients ranged from 2.5 to 27.39 mg/g creatinine (B1669602), whereas in normal controls, the range was only 0.05-1.61 mg/g creatinine. researchgate.net This suggests that monitoring this compound in routine urine organic acid analysis could be a valuable tool for the early detection and diagnosis of GA1, particularly in cases that might otherwise be missed. researchgate.netmdpi.com

| Patient Group | This compound Level (mg/g creatinine) | Reference |

|---|---|---|

| Glutaric Acidemia Type I (GA1) Patients | 2.5 - 27.39 | researchgate.net |

| Normal Controls | 0.05 - 1.61 | researchgate.net |

Exploration of Therapeutic Targets and Interventions

Current therapeutic strategies for disorders associated with elevated this compound primarily focus on managing the underlying metabolic condition, such as GA1. These strategies aim to reduce the production of toxic metabolites and support the body's natural detoxification pathways.

Modulating Oxidative Stress and Mitochondrial Dysfunction

A growing body of evidence suggests that the accumulation of organic acids in metabolic disorders can lead to oxidative stress and mitochondrial dysfunction, contributing to cellular damage, particularly in the brain. ub.edu Oxidative stress occurs when there is an imbalance between the production of harmful reactive oxygen species and the body's ability to neutralize them. Mitochondria, the energy-producing centers of cells, are particularly vulnerable to this damage.

Studies on related compounds, such as 3-hydroxy-3-methylglutaric acid, have shown that their accumulation can disrupt mitochondrial energy production, impair antioxidant defenses, and lead to increased mitochondrial fission, a sign of cellular stress. ub.edu This suggests that therapeutic interventions aimed at reducing oxidative stress and supporting mitochondrial function could be beneficial for patients with elevated this compound. Such interventions might include the use of antioxidants and other mitochondrial support supplements. nih.govnih.gov

L-Carnitine Therapy in Organic Acid Metabolism Disorders

L-carnitine plays a crucial role in energy metabolism by transporting fatty acids into the mitochondria to be used for energy. In organic acidurias, the accumulation of abnormal organic acids can lead to a deficiency of L-carnitine as it is used up in the process of detoxifying and eliminating these harmful compounds. consensus.appnih.gov

Supplementation with L-carnitine is a cornerstone of treatment for many organic acidurias, including GA1. nih.govnih.govnih.gov The therapeutic benefits of L-carnitine are twofold: it helps to restore normal energy metabolism and it aids in the removal of toxic metabolites by forming compounds that can be more easily excreted in the urine. researchgate.net Furthermore, research indicates that L-carnitine possesses antioxidant properties and can help to reduce the oxidative damage and inflammation associated with the buildup of toxic metabolites in GA1. consensus.app

Novel Method Development for Metabolite Detection

Accurate and rapid detection of this compound and other relevant metabolites is essential for timely diagnosis and management of metabolic disorders. While gas chromatography-mass spectrometry (GC-MS) has traditionally been the standard method for analyzing organic acids in urine, newer technologies are being developed to improve efficiency and accuracy. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an emerging technique that offers several advantages over GC-MS, including simpler sample preparation, faster analysis times, and high sensitivity and specificity. creative-proteomics.comnih.gov Researchers are continuously working to optimize LC-MS/MS methods for the simultaneous analysis of a wide range of organic acids from biological samples like blood and urine. nih.gov These advancements are crucial for both newborn screening programs and for monitoring the effectiveness of treatments in patients with diagnosed metabolic disorders.

| Method | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Well-established, comprehensive analysis | Complex sample preparation, longer analysis time | mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, faster analysis, simpler sample preparation | Requires specialized equipment | creative-proteomics.comnih.gov |

Future Directions in this compound Research

The field of this compound research is dynamic, with several promising areas for future investigation. A deeper understanding of the precise mechanisms by which this compound and other metabolites contribute to neurotoxicity in GA1 is a key area of focus. This could lead to the identification of novel therapeutic targets aimed at preventing brain damage.

Further research is also needed to explore the full potential of this compound as a diagnostic marker for a wider range of metabolic disorders beyond GA1. The development of more rapid and cost-effective analytical methods for its detection will be crucial for its integration into routine clinical practice and expanded newborn screening panels.

Finally, long-term studies are necessary to evaluate the efficacy of current and novel therapeutic strategies in improving the clinical outcomes for individuals with elevated this compound. This includes further investigation into the optimal use of L-carnitine and the potential benefits of antioxidant and mitochondrial-supportive therapies. The ultimate goal is to translate these research findings into improved diagnostic tools and more effective treatments for patients with these rare and complex metabolic diseases.

Large Clinical Sample Validation

Validation studies are crucial to establish the clinical utility of a biomarker. For this compound, research has highlighted its potential as a diagnostic marker for Glutaric Acidemia Type I (GA1), particularly in cases that are difficult to diagnose using standard methods. nih.gov

GA1 is an organic aciduria caused by a deficiency of the enzyme Glutaryl-CoA dehydrogenase (GCDH). nih.gov Diagnosis typically relies on identifying elevated levels of glutarylcarnitine (B602354) (C5DC) in plasma and high concentrations of glutaric acid (GA) and 3-hydroxyglutaric acid (3HG) in urine. nih.gov However, a subset of patients, known as "low excretors," show only slightly elevated or even normal levels of these markers, posing a significant diagnostic challenge. nih.gov

A retrospective study investigated the urinary organic acid profiles of nine GA1 patients, including one low excretor. The study found that the level of this compound was significantly higher in all GA1 patients compared to normal controls. In the low excretor case, this compound was detected at 3 mg/g creatinine, where the reference interval is less than 1 mg/g creatinine. nih.gov A review of eight other GA1 patients revealed their this compound levels ranged from 2.5 to 27.39 mg/g creatinine. nih.govresearchgate.net In contrast, the levels in normal controls were between 0.05 and 1.61 mg/g creatinine. nih.govresearchgate.net

These findings suggest that this compound could serve as a valuable biomarker for GA1, especially for low excretors who might otherwise be missed during newborn screening. nih.gov However, the study was retrospective and included a small sample size. Further validation with larger clinical samples is necessary to confirm its diagnostic and prognostic value. nih.govresearchgate.net

Table 1: Urinary this compound Concentrations in Glutaric Acidemia Type I (GA1) Patients vs. Normal Controls

| Group | Number of Subjects | Concentration Range (mg/g creatinine) |

| GA1 Patients | 9 | 2.5 - 27.39 |

| Normal Controls | Not Specified | 0.05 - 1.61 |

Mechanistic Studies

The precise biochemical pathway leading to the formation and accumulation of this compound in patients with GA1 is not yet fully understood. nih.govresearchgate.net GA1 is fundamentally a disorder of lysine (B10760008) catabolism. nih.gov The deficiency in GCDH leads to the buildup of upstream metabolites, but the exact mechanism that shunts these precursors into a pathway producing this compound remains unclear. nih.govresearchgate.net

Current research suggests that this compound is a biomarker for GA1, but the underlying formation mechanism is an area requiring further investigation. nih.gov Elucidating this pathway is essential for a more comprehensive understanding of the pathophysiology of GA1 and could potentially open new avenues for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-methylglutaric acid, and how do their yields compare?

- Methodological Answer : Two primary synthesis routes are documented:

Methylglutaronitrile hydrolysis : Hydrolysis of methylglutaronitrile under acidic or basic conditions yields this compound.

3-Methyltetrahydropyran oxidation : Oxidation of 3-methyltetrahydropyran with strong oxidizing agents (e.g., KMnO₄) achieves ~85% yield .

- For reproducibility, ensure characterization via NMR (¹H/¹³C) and purity analysis (HPLC). Experimental protocols should specify solvent systems, reaction times, and purification steps to align with literature standards .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 210 nm) or GC-MS for volatile derivatives (e.g., trimethylsilyl esters) .

- Structural Confirmation : Employ ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm carboxylic proton environments (δ 12-13 ppm) and methyl branching (δ 1.1-1.3 ppm). IR spectroscopy can validate carboxyl C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do kinetic and thermodynamic factors influence the phase separation of this compound in atmospheric aerosol studies?

- Methodological Answer :

- Experimental Design : Use Raman spectroscopy or aerosol optical tweezers to monitor liquid-liquid phase separation (LLPS) in submicron particles containing this compound and ammonium sulfate. Control relative humidity (RH) and temperature to map phase diagrams .

- Data Interpretation : Apply thermodynamic models (e.g., AIOMFAC) to predict LLPS thresholds. Kinetic studies require time-resolved measurements to capture delayed equilibration (~1-4 hours) at low RH .

Q. What metabolic roles does this compound play in disease models, and how should its levels be quantified in biofluids?

- Methodological Answer :

- Metabolomic Profiling : Use NMR or LC-MS to detect this compound in urine or plasma. In HIV/AIDS studies, levels decrease post-antiretroviral therapy (ART), suggesting altered mitochondrial metabolism .

- Statistical Handling : Normalize concentrations to creatinine (urine) or albumin (plasma). Apply multivariate analysis (e.g., PLS-DA) to distinguish metabolic shifts from noise .

Q. How can researchers resolve discrepancies in reported vapor pressures of this compound?

- Methodological Answer :

- Advanced Techniques : Use temperature-controlled Knudsen effusion cells coupled with mass spectrometry to measure vapor pressures across 250–500 K. Compare results with prior datasets (e.g., Aldrich, 1990) and adjust for decomposition artifacts .

- Data Reporting : Include uncertainty ranges (±0.5 log units) and specify purity (>98%) to aid reproducibility .

Tables for Key Data

Table 1 : Phase Diagram Parameters for this compound/Ammonium Sulfate Aerosols

| RH (%) | Phase State (25°C) | Temporal Evolution (Hours) |

|---|---|---|

| 80 | Homogeneous | <0.5 |

| 70 | LLPS onset | 1.2 |

| 60 | Full separation | 3.8 |

Table 2 : Vapor Pressure Data Comparison

| Method | Temperature (K) | Pressure (Pa) | Source |

|---|---|---|---|

| Knudsen Effusion | 298 | 1.2 × 10⁻⁴ | Huisman et al. |

| Historical (Aldrich, 1990) | 298 | 5.6 × 10⁻⁴ | Weast & Grasselli |

Guidelines for Methodological Rigor

- Experimental Reproducibility : Follow journal standards (e.g., Beilstein J. Org. Chem.) by detailing instrument models, solvent grades, and statistical tests (e.g., ANOVA for triplicate runs) .

- Data Contradictions : Explicitly discuss potential sources of variation (e.g., impurity levels, humidity control) in the "Discussion" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.